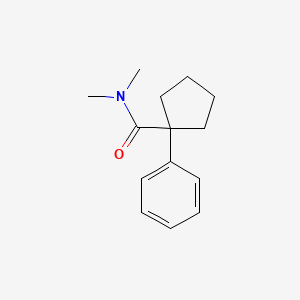
(R)-4-Hydroxyphenylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Hydroxyphenylglycine hydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of phenylglycine, characterized by the presence of a hydroxyl group on the phenyl ring and an amino acid structure. This compound is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxyphenylglycine hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as 4-hydroxybenzaldehyde.
Formation of Schiff Base: The starting material reacts with an amine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Hydrolysis: The amine undergoes hydrolysis to yield ®-4-Hydroxyphenylglycine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-Hydroxyphenylglycine hydrochloride may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxyphenylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction could produce various amine derivatives.
Scientific Research Applications
®-4-Hydroxyphenylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which ®-4-Hydroxyphenylglycine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: Lacks the chiral center and hydrochloride salt form.
Phenylglycine: Does not have the hydroxyl group on the phenyl ring.
4-Hydroxyphenylalanine (Tyrosine): Similar structure but with an additional methylene group.
Uniqueness
®-4-Hydroxyphenylglycine hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and amino acid functional groups. This combination makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.
Properties
CAS No. |
52067-90-0 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
ZHIBZCPDMCUVRA-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



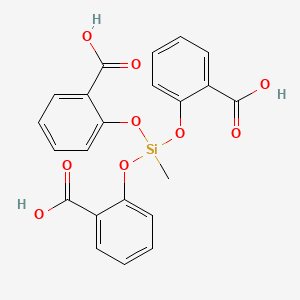


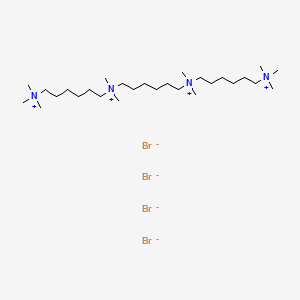
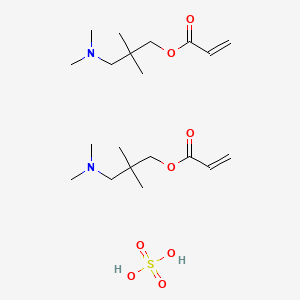

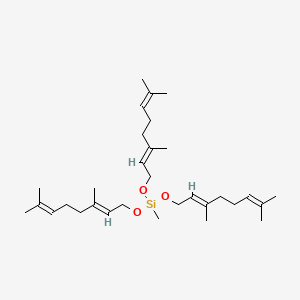
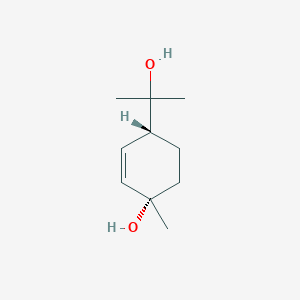

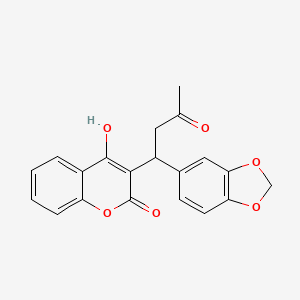
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
